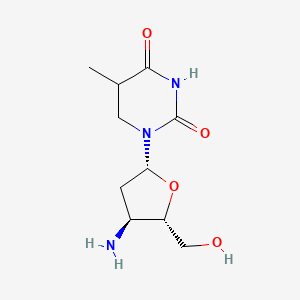
Thymidine, 3'-amino-3'-deoxy-5,6-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine, 3’-amino-3’-deoxy-5,6-dihydro- is a modified nucleoside analog. It is structurally similar to thymidine, a naturally occurring nucleoside that is a building block of DNA. The modification involves the addition of an amino group at the 3’ position and the reduction of the 5,6 double bond, which can significantly alter its chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thymidine, 3’-amino-3’-deoxy-5,6-dihydro- typically involves multiple steps. One common method includes the reduction of thymidine followed by the introduction of an amino group at the 3’ position. The reaction conditions often require the use of reducing agents such as sodium borohydride and catalysts like palladium on carbon. The amino group can be introduced using reagents like ammonia or amines under controlled conditions .
Industrial Production Methods
Industrial production of thymidine, 3’-amino-3’-deoxy-5,6-dihydro- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure consistent production. Quality control measures are stringent to meet the standards required for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Thymidine, 3’-amino-3’-deoxy-5,6-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to revert to its original form.
Reduction: Further reduction can modify other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized nucleosides .
Wissenschaftliche Forschungsanwendungen
Thymidine, 3’-amino-3’-deoxy-5,6-dihydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and other complex molecules.
Biology: The compound is used in studies of DNA replication and repair mechanisms.
Wirkmechanismus
The mechanism of action of thymidine, 3’-amino-3’-deoxy-5,6-dihydro- involves its incorporation into DNA, where it can disrupt normal DNA synthesis and function. The amino group at the 3’ position can interfere with the activity of DNA polymerases and other enzymes involved in DNA replication. This disruption can lead to the inhibition of cell proliferation, making it useful in antiviral and anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thymidine: The parent compound, which lacks the amino group and the reduced double bond.
3’-Amino-3’-deoxy-thymidine: Similar but without the reduction of the 5,6 double bond.
5,6-Dihydro-thymidine: Similar but without the amino group at the 3’ position.
Uniqueness
Thymidine, 3’-amino-3’-deoxy-5,6-dihydro- is unique due to the combination of the amino group and the reduced double bond. This dual modification enhances its ability to interfere with DNA synthesis and makes it a valuable tool in research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
213906-36-6 |
|---|---|
Molekularformel |
C10H17N3O4 |
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H17N3O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h5-8,14H,2-4,11H2,1H3,(H,12,15,16)/t5?,6-,7+,8+/m0/s1 |
InChI-Schlüssel |
BIBDQJTZNUZOQL-UNYLCCJPSA-N |
Isomerische SMILES |
CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N |
Kanonische SMILES |
CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


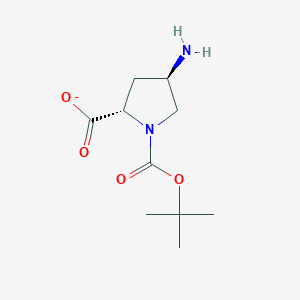




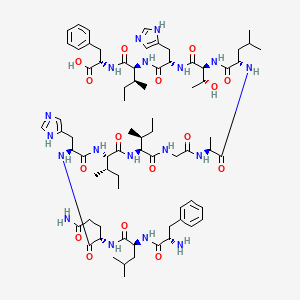

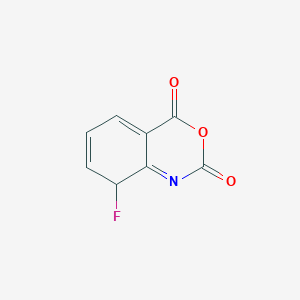

![D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-methyl ester](/img/structure/B12361248.png)
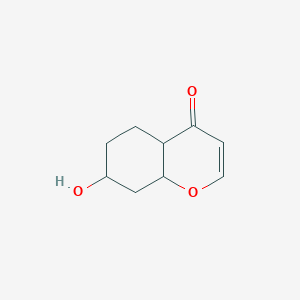
![7-bromo-4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B12361260.png)
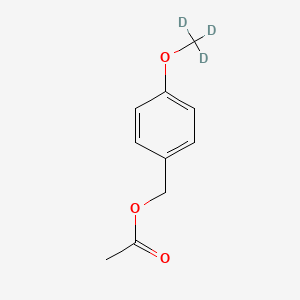
![(2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanal](/img/structure/B12361262.png)
